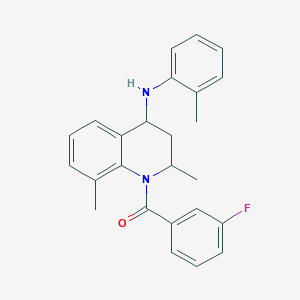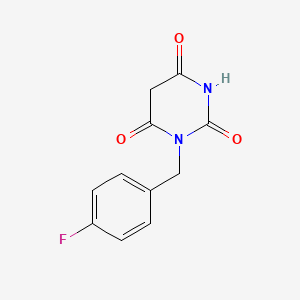![molecular formula C19H24O5 B5120542 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as MMME, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. MMME is a benzene derivative that contains three methoxyethoxy groups, making it a highly hydrophilic compound.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene can inhibit the proliferation of cancer cells and induce apoptosis. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal studies, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to reduce inflammation and oxidative stress, and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its hydrophilic nature, which allows it to easily dissolve in aqueous solutions. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene. One area of interest is the development of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of the mechanism of action of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, particularly its interactions with enzymes and signaling pathways. Additionally, further studies are needed to explore the potential environmental applications of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, such as its use as a surfactant for the remediation of contaminated soils and water.
In conclusion, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is a highly hydrophilic compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene involves the reaction of 4-methylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by the reaction of the resulting product with 2-(2-chloroethoxy)ethanol and sodium hydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been extensively studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In material science, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In environmental science, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been used as a surfactant for the remediation of contaminated soils and water.
Propiedades
IUPAC Name |
2-methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-15-8-9-18(19(14-15)21-3)24-13-11-22-10-12-23-17-7-5-4-6-16(17)20-2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKIWYXZZGOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
